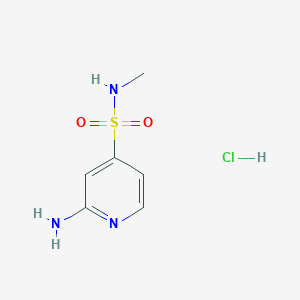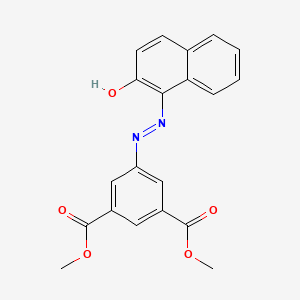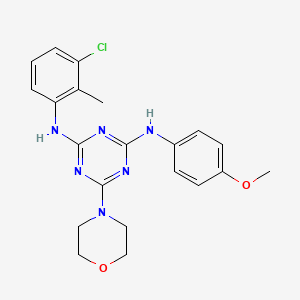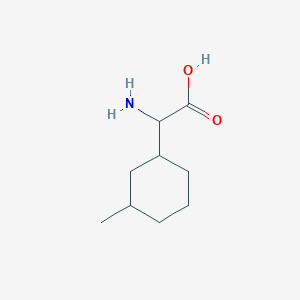
Tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate is a compound with a low melting point and a half-life of about 10 hours in water, making it stable for use in organic synthesis . It is commonly used in science as a chiral auxiliary in asymmetric synthesis and as a catalyst for the conversion of epoxides to alcohols .
Synthesis Analysis
This compound is an enantioselective organometallic compound. It is a nitrile that reacts with electrophiles such as Grignard reagents and cyano to form an anion . This compound has two chiral centers, each of which can assume either the R or S configuration .Molecular Structure Analysis
The molecular structure of Tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate is complex, with two chiral centers that can assume either the R or S configuration . The compound is a nitrile that reacts with electrophiles .Chemical Reactions Analysis
Tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate is a nitrile that reacts with electrophiles such as Grignard reagents and cyano to form an anion . This compound has two chiral centers, each of which can assume either the R or S configuration .Physical And Chemical Properties Analysis
Tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate is a compound with a low melting point and a half-life of about 10 hours in water . This makes it stable for use in organic synthesis .Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Chemical Transformations
Nucleophilic Substitutions and Radical Reactions
Tert-butyl phenylazocarboxylates, related to the tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate structure, have been identified as versatile building blocks in synthetic organic chemistry. They undergo nucleophilic substitutions and radical reactions, enabling modifications of the benzene ring and the introduction of various functional groups through processes like oxygenation, halogenation, and aryl-aryl coupling (Jasch et al., 2012).
Ligand Design for Catalysis
Compounds with tert-butylmethylphosphino groups, akin to the structural motif of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate, have been developed as rigid P-chiral phosphine ligands. These ligands, when complexed with rhodium, demonstrated excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes, underlining their potential in synthesizing chiral pharmaceutical ingredients (Imamoto et al., 2012).
Pharmaceutical and Biomedical Research
Drug Development
A specific synthesis pathway for benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate similar to tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate, highlights its importance in creating CCR2 antagonists, a class of compounds with potential therapeutic applications (Campbell et al., 2009).
Material Science
The synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol demonstrate the versatility of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate-related structures in creating new materials with high thermal stability and solubility in polar solvents (Hsiao et al., 2000).
Eigenschaften
IUPAC Name |
tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-10-9-15(13-19)12-16(20)11-14-7-5-4-6-8-14/h4-8,15-16H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLPIUZWFYKEPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1CC2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2645745.png)



![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2645753.png)

![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2645756.png)

![4-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2645759.png)
![(E)-N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2645760.png)
![N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B2645761.png)

![1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane](/img/structure/B2645766.png)